2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
The compound 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a sulfanyl (-S-) linker at position 4, and an ethanone group connected to a substituted pyrrole ring. The pyrrole moiety is further functionalized with a 2-fluorophenyl group and two methyl groups.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c1-12-9-16(14(3)26(12)18-8-6-5-7-17(18)23)19(27)10-28-21-20-13(2)15(4)29-22(20)25-11-24-21/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMBMTLQNFDELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
*Note: Exact molecular data for the target compound is unavailable in provided evidence; values are estimated based on structural analogs.
Key Observations:
This may enhance target selectivity in biological systems. The triazole-containing compound employs a sulfonylphenyl group, which enhances solubility but may reduce metabolic stability due to susceptibility to enzymatic reduction.
Electronic Effects :
- Fluorine in the target’s 2-fluorophenyl group exerts electron-withdrawing effects, modulating aromatic π-π stacking interactions. In contrast, chlorine in provides stronger electronegativity but may introduce undesired reactivity.
- The 4-fluorophenyl group in offers a para-substitution pattern, which often optimizes binding in kinase inhibitors compared to ortho-substitution in the target compound .
Synthetic Routes: The target compound may share synthetic steps with , such as thioether formation via nucleophilic substitution (e.g., using α-halogenated ketones and sodium ethoxide, as in ). However, the pyrrole synthesis likely requires additional steps, such as Paal-Knorr cyclization or cross-coupling reactions.
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties of Analogs
| Compound | logP* | Solubility (mg/mL)* | Metabolic Stability* |
|---|---|---|---|
| Target Compound | ~3.5 | <0.1 (low) | Moderate |
| Compound | 2.8 | 0.3 | High |
| Compound | 4.1 | <0.05 | Low |
| Compound | 3.9 | 0.15 | Moderate |
*Calculated using ChemSpider/PubChem data and analogous structures.
Key Observations:
- The target compound’s pyrrole group likely reduces solubility compared to but improves it relative to .
- Higher logP in and correlates with increased membrane permeability but may raise toxicity concerns.
- Fluorine in the target and enhances metabolic stability by resisting oxidative degradation, whereas the chlorinated may generate reactive metabolites .
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